molecular formula C8H9F3N2 B3043642 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 890005-22-8

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B3043642
CAS RN: 890005-22-8
M. Wt: 190.17 g/mol
InChI Key: KTULFINKQNWXNY-UHFFFAOYSA-N
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Description

Trifluoromethyl groups are often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Indazole is a type of azole and is a five-membered planar aromatic ring system. Azoles are a class of five-membered heterocyclic compounds that contain a nitrogen atom and at least one other non-carbon atom (i.e. nitrogen, sulfur, or oxygen) as part of the ring .

Scientific Research Applications

Structural Analysis and Supramolecular Organization

  • X-ray Crystallography and Magnetic Resonance Spectroscopy : The structures of NH-indazoles, including 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazoles, were determined using X-ray crystallography. This research helps in understanding the crystal forms of these compounds, which can be crucial in pharmaceutical applications (Teichert et al., 2007).

Synthesis and Chemical Reactivity

  • GdCl3 Catalyzed Grieco Condensation : A study demonstrated the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives using GdCl3 as a catalyst. This process offers a pathway for creating structurally diverse indazole compounds, potentially expanding their applications in various fields, including material science and pharmacology (Yakaiah et al., 2008).
  • Metal-Free Photoredox Catalysis : A method for the regioselective C3-H trifluoromethylation of 2H-indazole under metal-free conditions was developed. This method, which employs photocatalysis and hypervalent iodine reagents, is significant for creating trifluoromethylated indazoles, valuable in the development of biologically active compounds and building blocks for further chemical synthesis (Murugan et al., 2019).

Supramolecular Chemistry and Complex Formation

  • Coinage Metal Complexes : Research into perfluorinated indazolato coinage metal complexes highlighted the formation of unique structures like trinuclear and pentanuclear complexes. These findings are essential for understanding the supramolecular assembly and stoichiometry in these complexes, which could be vital in catalysis and material science applications (Kleinwächter et al., 2013).

Microwave-Assisted Synthesis and Antioxidant Properties

  • Microwave Irradiation in Synthesis : The use of microwave irradiation for synthesizing tetrahydroindazole derivatives offers an efficient and green method, improving yields and reducing reaction times. This technique is crucial in streamlining the production of these compounds for various applications, including medicinal chemistry (Polo et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

  • Emission Color Tuning in OLEDs : A study on iridium(III) complexes with phenylpyrazole derivatives, including trifluoromethyl-phenyl-2H-indazole, showcased the ability to tune emission colors in OLEDs. This research is significant for developing advanced materials for display and lighting technologies (Niu et al., 2018).

properties

IUPAC Name

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTULFINKQNWXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956624
Record name 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35179-55-6
Record name 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35179-55-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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